molecular formula C19H21NO5S B14617292 4-Benzyl-6,7-dimethoxyisoquinoline;methanesulfonic acid CAS No. 57543-35-8

4-Benzyl-6,7-dimethoxyisoquinoline;methanesulfonic acid

Cat. No.: B14617292
CAS No.: 57543-35-8
M. Wt: 375.4 g/mol
InChI Key: JCZNDOIKHLRPCK-UHFFFAOYSA-N
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Description

4-Benzyl-6,7-dimethoxyisoquinoline;methanesulfonic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The compound is characterized by the presence of a benzyl group at the 4-position and methoxy groups at the 6 and 7 positions of the isoquinoline ring, along with a methanesulfonic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-6,7-dimethoxyisoquinoline;methanesulfonic acid typically involves multiple steps. One common method involves the regioselective metalation of substituted isoquinolines. For instance, the metalation of 5,6,7-trimethoxyisoquinoline with TMPMgCl·LiCl at room temperature, followed by reaction with benzyl halides, can yield the desired benzylated isoquinoline . The methanesulfonic acid group can be introduced through sulfonation reactions using methanesulfonic anhydride or methanesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-6,7-dimethoxyisoquinoline;methanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of benzylisoquinoline ketones or carboxylic acids.

    Reduction: Formation of benzylisoquinoline alcohols.

    Substitution: Formation of substituted benzylisoquinolines.

Scientific Research Applications

4-Benzyl-6,7-dimethoxyisoquinoline;methanesulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyl-6,7-dimethoxyisoquinoline;methanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can modulate ion channels and interact with enzymes involved in metabolic pathways . Its effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-6,7-dimethoxyisoquinoline;methanesulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

57543-35-8

Molecular Formula

C19H21NO5S

Molecular Weight

375.4 g/mol

IUPAC Name

4-benzyl-6,7-dimethoxyisoquinoline;methanesulfonic acid

InChI

InChI=1S/C18H17NO2.CH4O3S/c1-20-17-9-15-12-19-11-14(16(15)10-18(17)21-2)8-13-6-4-3-5-7-13;1-5(2,3)4/h3-7,9-12H,8H2,1-2H3;1H3,(H,2,3,4)

InChI Key

JCZNDOIKHLRPCK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=NC=C2CC3=CC=CC=C3)OC.CS(=O)(=O)O

Origin of Product

United States

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